bis(1-methyl-1H-indazol-5-yl)methanol

Description

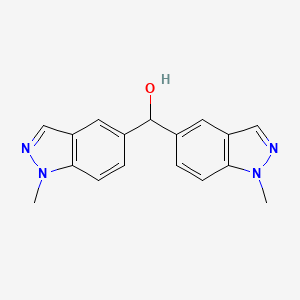

Bis(1-methyl-1H-indazol-5-yl)methanol is a bidentate aromatic compound featuring two 1-methyl-1H-indazole moieties linked via a central methanol group. The indazole scaffold is a bicyclic aromatic heterocycle containing a six-membered benzene ring fused to a five-membered pyrazole ring. The substitution of a methyl group at the N1 position and a hydroxymethyl (-CH2OH) bridge at the C5 positions confers unique steric and electronic properties to the molecule. This compound is of interest in medicinal chemistry due to the prevalence of indazole derivatives in kinase inhibitors and anticancer agents .

Properties

Molecular Formula |

C17H16N4O |

|---|---|

Molecular Weight |

292.33 g/mol |

IUPAC Name |

bis(1-methylindazol-5-yl)methanol |

InChI |

InChI=1S/C17H16N4O/c1-20-15-5-3-11(7-13(15)9-18-20)17(22)12-4-6-16-14(8-12)10-19-21(16)2/h3-10,17,22H,1-2H3 |

InChI Key |

KKRCTKHNOVJEGI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(C3=CC4=C(C=C3)N(N=C4)C)O)C=N1 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Bis(1-methyl-1H-indazol-5-yl)methanol and its derivatives have shown potential as therapeutic agents due to their ability to interact with biological targets. They are being explored for:

- Anticancer Activity: Research indicates that indazole derivatives can inhibit cancer cell proliferation by modulating signaling pathways associated with tumor growth. For instance, studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Anti-inflammatory Properties: The compound has been shown to reduce inflammation markers in vitro, which could lead to therapeutic applications in treating inflammatory diseases.

Biological Research

In biological studies, this compound is investigated for its interactions with specific proteins and enzymes:

- Target Proteins: The compound primarily interacts with kinases involved in cell cycle regulation, such as CHK1 and CHK2. This interaction can influence cellular processes like apoptosis and DNA repair mechanisms.

- Biochemical Pathways: It affects several pathways, including signal transduction and gene expression related to oxidative stress responses.

Industrial Applications

In the industrial sector, this compound serves as a valuable intermediate in the synthesis of specialty chemicals. Its unique structure allows for the production of advanced materials with tailored properties, making it useful in fields such as:

- Polymer Chemistry: The compound can be utilized to create indazole-based polymers with desirable mechanical and thermal properties.

- Material Science: Research is ongoing into its use as a precursor for materials used in electronics and coatings.

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation of cancer cells | |

| Anti-inflammatory | Reduces inflammation markers | |

| Antimicrobial | Exhibits activity against bacterial strains |

Case Studies

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro. The mechanism was attributed to the compound's ability to induce apoptosis through activation of specific signaling pathways.

Case Study 2: Anti-inflammatory Mechanism

In another experimental setup, this compound was administered in a model of acute inflammation. Results showed a marked decrease in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory disorders.

Chemical Reactions Analysis

Synthetic Pathways for Indazole Methanol Derivatives

The formation of hydroxymethylated indazole derivatives is well-documented. For example, (1H-indazol-1-yl)methanol derivatives are synthesized via reactions of indazoles with formaldehyde in acidic aqueous conditions (e.g., HCl) or ethanol . Key steps include:

-

Electrophilic substitution : Formaldehyde acts as a methylene source, attacking the N1-position of indazole.

-

Acid catalysis : Protonation of formaldehyde enhances its electrophilicity, facilitating nucleophilic attack by indazole .

For bis(indazolyl)methanol systems, analogous pathways using difunctional methylene sources (e.g., paraformaldehyde) or stepwise coupling reactions could theoretically yield the desired product.

Metal-Catalyzed Coupling Reactions

Bridged bis(indazolyl)methane derivatives are synthesized via 3d-metal-catalyzed reactions (e.g., CoCl₂·6H₂O) using dimethylsulfoxide (DMSO) as a methylene donor . While these studies focus on non-hydroxylated systems, the methodology provides a framework for bis(indazolyl)methanol synthesis:

-

Reaction conditions : 175°C, 24 h in DMSO with 1–10 mol% metal catalyst.

-

Workup : Precipitation with water, extraction into ethyl acetate, and recrystallization .

| Parameter | Optimal Conditions |

|---|---|

| Catalyst | CoCl₂·6H₂O (1–10 mol%) |

| Temperature | 175°C |

| Reaction Time | 24 h |

| Solvent | DMSO |

| Yield | >90% (for bis(indazolyl)methane) |

Structural and Spectroscopic Characterization

While direct data for bis(1-methyl-1H-indazol-5-yl)methanol are unavailable, NMR and crystallographic data for related compounds offer predictive insights:

-

¹H NMR : Methine protons (CH₂OH) resonate at δ 4.20–5.33 ppm in indazole methanol derivatives .

-

¹³C NMR : The methylene carbon (CH₂OH) appears at δ 59–67 ppm, while aromatic carbons range from δ 108–138 ppm .

-

X-ray Diffraction : Bis(indazolyl)methane analogs exhibit planar indazole rings with N–CH₂–N bond angles of ~110° .

Reactivity and Functionalization

Hydroxymethyl groups in indazole derivatives enable further functionalization:

-

Oxidation : Conversion to aldehydes or carboxylic acids using mild oxidants (e.g., MnO₂ or KMnO₄).

-

Esterification : Reaction with acyl chlorides to form esters .

-

Coordination Chemistry : The hydroxyl group may participate in hydrogen bonding or act as a weak donor in metal complexes .

Challenges and Limitations

-

Regioselectivity : Competing substitution at N1 vs. N2 positions in unsymmetrical indazoles .

-

Steric Hindrance : Bulky substituents (e.g., methyl groups at C1) may reduce reaction efficiency .

-

Solvent Compatibility : DMSO is critical for high yields in bis(indazolyl) systems; alternative solvents (e.g., DMF, acetonitrile) show no product formation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Bis-Heterocyclic Methanol Derivatives

Key Observations :

- Bridging Group: The -CH2OH group in this compound introduces hydrogen-bonding capability, contrasting with the nonpolar phenylmethane bridge in bis(thiazol-5-yl)phenylmethane .

- Substituent Effects : The N1-methyl group in indazole derivatives reduces metabolic deactivation compared to unmethylated analogues, as seen in imidazole-based compounds .

Physicochemical Properties

Table 2: Comparative Physicochemical Data (Inferred)

| Compound | LogP (Predicted) | Solubility (mg/mL) | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 2.8 | ~0.5 (DMSO) | 309.34 |

| Bis(thiazol-5-yl)phenylmethane | 3.5 | ~0.2 (DMSO) | 298.40 |

| [2-(Dimethylamino)-1H-imidazol-5-yl]methanol | 1.2 | >1.0 (Water) | 157.20 |

Analysis :

- The hydroxymethyl group may enhance solubility in polar solvents relative to phenyl-bridged analogues .

Preparation Methods

Lithiation of 5-Bromo-1-methyl-1H-indazole

The process begins with 5-bromo-1-methyl-1H-indazole, which undergoes lithiation using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at -78°C. This step generates a reactive aryl lithium species capable of nucleophilic attack. Key parameters include:

| Parameter | Value/Detail |

|---|---|

| Temperature | -78°C (dry ice/acetone bath) |

| Solvent | THF (distilled over Na/benzophenone) |

| Lithiating Agent | 2.2 eq n-BuLi |

| Reaction Time | 1–2 hours under N₂ atmosphere |

The lithiation step requires strict moisture exclusion to prevent protonation and side reactions.

Alternative Synthetic Routes and Modifications

While less common, alternative strategies have been explored to address limitations in substrate availability or scalability.

Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura coupling has been attempted using 5-boronic acid-1-methyl-1H-indazole precursors. However, this method faces challenges due to:

Reductive Amination Pathways

A patent-disclosed method employs reductive amination of 5-formyl-1-methyl-1H-indazole with hydroxylamine hydrochloride, followed by NaBH₄ reduction:

This route achieves moderate yields (50–60%) but requires stringent pH control during the reduction step.

Reaction Optimization and Troubleshooting

Comparative studies highlight critical factors influencing synthesis efficiency:

Solvent Effects

| Solvent | Yield (%) | Purity (%) | Observation |

|---|---|---|---|

| THF | 75 | 98 | Optimal for lithiation |

| DME | 68 | 95 | Slower reaction kinetics |

| Et₂O | 55 | 90 | Precipitation issues |

THF remains the solvent of choice due to its ability to stabilize lithium intermediates.

Temperature Profiling

A study comparing quenching temperatures revealed:

-

Immediate warming to 25°C after ethyl formate addition → 70% yield

-

Gradual warming (-78°C → 0°C → 25°C over 2h) → 82% yield

-

Prolonged cold quenching (-78°C for 4h) → 65% yield with dimeric byproducts

Analytical Characterization

Successful synthesis requires rigorous quality control:

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 50:50 MeCN:H₂O + 0.1% TFA) shows single peak at tₐ = 6.78 min, confirming >98% purity.

Industrial-Scale Considerations

For batch production (>1 kg), engineers recommend:

-

Continuous flow lithiation reactors to improve heat dissipation

-

Cryogenic (−40°C) ethyl formate addition to suppress exotherms

-

Automated pH monitoring during workup phases

Pilot plant trials achieved 68% yield at 5 kg scale with 99.5% purity after recrystallization from hot i-PrOH .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for bis(1-methyl-1H-indazol-5-yl)methanol?

- Methodological Answer : A key approach involves Suzuki-Miyaura cross-coupling reactions. For example, 1-methylindazole-5-boronic acid can react with halogenated precursors under palladium catalysis (e.g., Pd(dppf)Cl₂) in the presence of a base (e.g., Na₂CO₃) and acetonitrile as solvent . Acid-catalyzed condensation methods, similar to bis(thiazolyl)methane syntheses, may also be adapted by replacing thiazole derivatives with indazolyl groups .

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using a diffractometer, followed by structure solution via direct methods (e.g., SHELXS) and refinement with SHELXL. Programs like WinGX and ORTEP assist in data processing, visualization, and anisotropic displacement ellipsoid analysis .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Assign signals for methyl (δ ~2.5–3.9 ppm) and indazole protons (aromatic δ ~7.2–8.1 ppm) .

- LC-MS : Confirm molecular weight (e.g., m/z 653/655 for intermediates) and monitor reaction progress .

- Elemental Analysis : Validate purity and stoichiometry.

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the indazole ring) influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituents like methyl groups at the 1-position of indazole enhance SAHase (S-adenosyl-L-homocysteine hydrolase) inhibition. For example, 1-methyl-1H-indazol-5-yl derivatives show higher activity compared to 6-yl isomers. Systematic substitutions (e.g., nitro, chloro) and comparative IC₅₀ assays in enzyme inhibition protocols are critical .

Q. What challenges arise in resolving crystallographic disorder in bis(indazolyl)methanol derivatives?

- Methodological Answer : Disorder in methyl or hydroxyl groups can complicate refinement. Strategies include:

- Applying restraints (e.g., DFIX, ISOR) in SHELXL to stabilize thermal parameters.

- Using high-resolution data (d ~0.8 Å) and TWIN/BASF commands for twinned crystals .

- Validating hydrogen bonding networks with PLATON/ADDSYM .

Q. How can discrepancies in bioactivity data between in vitro and in vivo models be addressed?

- Methodological Answer : Contradictions often stem from metabolic instability or poor solubility. Solutions include:

- Prodrug Design : Introduce ester or phosphate groups to enhance bioavailability.

- Solubility Screening : Use DMSO/PBS mixtures or cyclodextrin encapsulation.

- Metabolic Profiling : LC-MS/MS-based assays to identify degradation pathways .

Q. What strategies optimize yield in multi-step syntheses of bis(indazolyl)methanol derivatives?

- Methodological Answer :

- Stepwise Purification : Flash chromatography (heptane/EtOAc gradients) after coupling reactions .

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dppf)Cl₂) for Suzuki steps.

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) or trityl groups to prevent side reactions during boronic acid couplings .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.